molecular formula C6H7NO2 B047088 3-Oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one,2-methyl-(9CI) CAS No. 116178-21-3

3-Oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one,2-methyl-(9CI)

Cat. No.: B047088
CAS No.: 116178-21-3
M. Wt: 125.13 g/mol
InChI Key: MHDCEYHIXARTAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-3-oxa-6-azatricyclo[32002,4]heptan-7-one is a complex organic compound with the molecular formula C6H7NO2 It is characterized by a unique tricyclic structure that includes an oxygen and nitrogen atom within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the tricyclic core. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and solvents that are both efficient and environmentally friendly is also a key consideration in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen or oxygen atoms within the ring system.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecule. This can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one: The parent compound.

    3-Oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one: A similar compound without the methyl group.

    2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-ol: A hydroxylated derivative.

Uniqueness

2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one is unique due to its specific tricyclic structure and the presence of both oxygen and nitrogen atoms within the ring system. This combination of features gives it distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

116178-21-3

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

IUPAC Name

2-methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one

InChI

InChI=1S/C6H7NO2/c1-6-2-3(4(6)9-6)7-5(2)8/h2-4H,1H3,(H,7,8)

InChI Key

MHDCEYHIXARTAC-UHFFFAOYSA-N

SMILES

CC12C3C(C1O2)NC3=O

Canonical SMILES

CC12C3C(C1O2)NC3=O

Origin of Product

United States

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